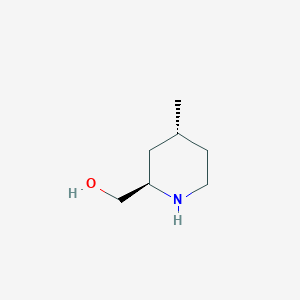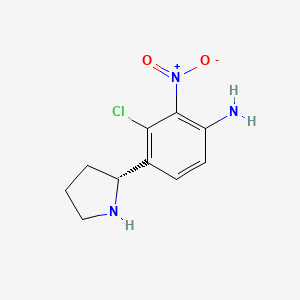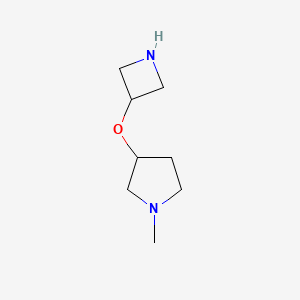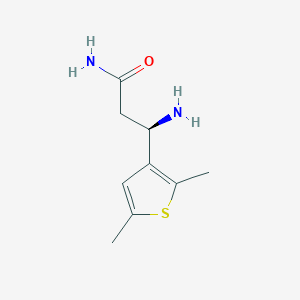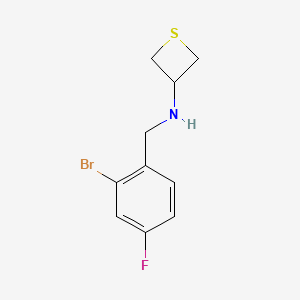
N-(2-Bromo-4-fluorobenzyl)thietan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Bromo-4-fluorobenzyl)thietan-3-amine is a chemical compound that features a thietane ring substituted with a 2-bromo-4-fluorobenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-fluorobenzyl)thietan-3-amine typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with thietan-3-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-Bromo-4-fluorobenzyl)thietan-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thietane ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of debrominated or modified thietane derivatives.
科学研究应用
N-(2-Bromo-4-fluorobenzyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-Bromo-4-fluorobenzyl)thietan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(2-Bromo-4-fluorobenzyl)thiirane
- N-(2-Bromo-4-fluorobenzyl)azetidine
- N-(2-Bromo-4-fluorobenzyl)pyrrolidine
Uniqueness
N-(2-Bromo-4-fluorobenzyl)thietan-3-amine is unique due to its thietane ring, which imparts distinct chemical and physical properties compared to similar compounds with different ring structures
属性
分子式 |
C10H11BrFNS |
|---|---|
分子量 |
276.17 g/mol |
IUPAC 名称 |
N-[(2-bromo-4-fluorophenyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H11BrFNS/c11-10-3-8(12)2-1-7(10)4-13-9-5-14-6-9/h1-3,9,13H,4-6H2 |
InChI 键 |
CCBATJBVLWUKHX-UHFFFAOYSA-N |
规范 SMILES |
C1C(CS1)NCC2=C(C=C(C=C2)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


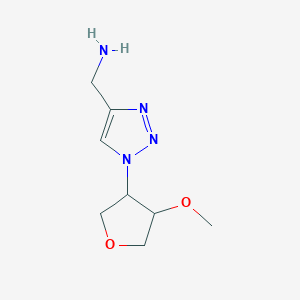
![(R)-3-Azaspiro[5.5]undecan-8-amine dihydrochloride](/img/structure/B13330427.png)
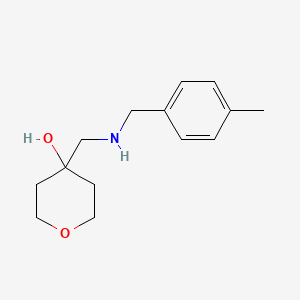
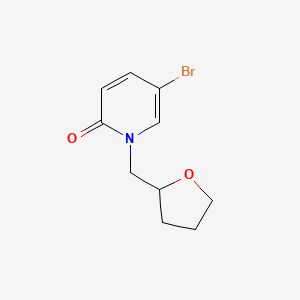
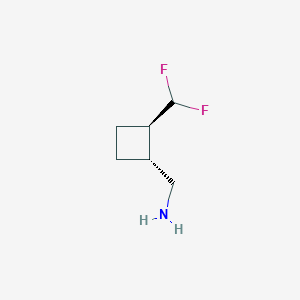
![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13330466.png)

